molecular formula C13H12BrN3O2S B2738740 3-Bromo-4-{[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2380100-38-7

3-Bromo-4-{[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2738740
CAS No.: 2380100-38-7
M. Wt: 354.22
InChI Key: IWOUUTACUOVKQJ-UHFFFAOYSA-N
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Description

3-Bromo-4-{[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-{[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. The process begins with the preparation of the bromopyridine derivative, followed by the formation of the pyrrolidine ring and the thiazole ring. The final step involves coupling these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-4-{[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c14-10-5-15-3-1-12(10)19-9-2-4-17(6-9)13(18)11-7-20-8-16-11/h1,3,5,7-9H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOUUTACUOVKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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